molecular formula C17H15N3O B13875604 3-(3-aminobenzyl)-1-phenylpyridazin-4(1H)-one

3-(3-aminobenzyl)-1-phenylpyridazin-4(1H)-one

Cat. No.: B13875604
M. Wt: 277.32 g/mol
InChI Key: LLZJMVYCTGISNP-UHFFFAOYSA-N
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Description

3-(3-aminobenzyl)-1-phenylpyridazin-4(1H)-one is a heterocyclic compound that features a pyridazinone core with an aminobenzyl and phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-aminobenzyl)-1-phenylpyridazin-4(1H)-one typically involves the condensation of 3-aminobenzylamine with 1-phenylpyridazin-4(1H)-one under specific reaction conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-aminobenzyl)-1-phenylpyridazin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under appropriate conditions (e.g., acidic or basic media).

Major Products Formed

    Oxidation: Formation of quinones or oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

3-(3-aminobenzyl)-1-phenylpyridazin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-aminobenzyl)-1-phenylpyridazin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-aminobenzyl)-1-phenylpyridazin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

3-[(3-aminophenyl)methyl]-1-phenylpyridazin-4-one

InChI

InChI=1S/C17H15N3O/c18-14-6-4-5-13(11-14)12-16-17(21)9-10-20(19-16)15-7-2-1-3-8-15/h1-11H,12,18H2

InChI Key

LLZJMVYCTGISNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=O)C(=N2)CC3=CC(=CC=C3)N

Origin of Product

United States

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